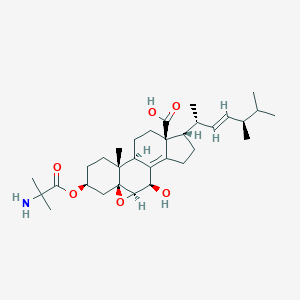![molecular formula C18H15Cl2N3O2S B237217 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which are essential for tissue remodeling during normal physiological processes such as wound healing and embryonic development. However, MMPs have also been implicated in various pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as BB-94 have been developed as potential therapeutic agents for these diseases.
Mechanism of Action
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide inhibits MMPs by chelating the zinc ion at the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. MMPs are a family of zinc-dependent enzymes that are involved in the degradation of ECM components such as collagen, elastin, and proteoglycans. By inhibiting MMPs, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide prevents the degradation of these ECM components, which can lead to the inhibition of tumor growth, angiogenesis, and tissue remodeling.
Biochemical and Physiological Effects
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to inhibit tumor growth and metastasis in animal models. In arthritis research, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to reduce cartilage degradation and inflammation in animal models. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Advantages and Limitations for Lab Experiments
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one limitation is that it is not a specific inhibitor of a single MMP isoform, as it inhibits multiple MMPs with varying degrees of potency. Therefore, it is important to use appropriate controls and to interpret the results with caution.
Future Directions
There are several future directions for the research on N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide. One direction is to develop more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is to study the role of MMPs in other biological processes such as tissue regeneration and immune function. Finally, it is important to investigate the potential side effects and toxicity of MMP inhibitors such as N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide, as they may have unintended consequences on normal physiological processes.
Synthesis Methods
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide can be synthesized via a multi-step process starting from 2-aminothiophenol and 2,5-dichlorobenzoyl chloride. The first step involves the formation of 2-(2-aminothiophenyl)benzothiazole, which is then acylated with butyryl chloride to obtain N-(2-butyrylamino)-2-(2-aminothiophenyl)benzothiazole. Finally, this intermediate is treated with 2,5-dichlorobenzoyl chloride in the presence of triethylamine to yield N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide.
Scientific Research Applications
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MMP inhibitors such as N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide have been shown to inhibit tumor growth and metastasis by preventing the degradation of ECM components, which are necessary for tumor invasion and angiogenesis. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has also been investigated as a potential treatment for arthritis, as MMPs are involved in the degradation of cartilage in joints. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been studied for its potential cardioprotective effects, as MMPs are involved in the remodeling of cardiac tissue after injury.
properties
Product Name |
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide |
|---|---|
Molecular Formula |
C18H15Cl2N3O2S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-3-16(24)23-18-22-14-7-5-11(9-15(14)26-18)21-17(25)12-8-10(19)4-6-13(12)20/h4-9H,2-3H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
CEDWTWQONARLJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)



![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)